1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene
Description
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a 3-chloropropyl chain at the 2-position, and a fluoromethoxy group (-OCH₂F) at the 4-position of the benzene ring. The fluoromethoxy group introduces moderate electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H11BrClFO |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
1-bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-10-4-3-9(14-7-13)6-8(10)2-1-5-12/h3-4,6H,1-2,5,7H2 |
InChI Key |
KSLGYJMPYZDFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCF)CCCCl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common method is the bromination of 2-(3-chloropropyl)-4-(fluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve maximum efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The propyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert functional groups to simpler forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenes with different functional groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dehalogenated benzenes or simpler hydrocarbons.
Scientific Research Applications
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and functional groups allows it to form specific interactions, such as hydrogen bonding, van der Waals forces, or covalent bonding, with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural parameters of 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene with analogous halogenated benzene derivatives:
*Note: Values for the target compound are estimated based on structural similarity to and .
Key Observations:
- Electron Effects: The fluoromethoxy group (-OCH₂F) in the target compound is less electron-withdrawing than the difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) groups in analogs, affecting aromatic electrophilic substitution rates .
- Boiling Points: Halogenated benzenes with longer alkyl chains (e.g., 3-bromopropyl) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .
Industrial and Agrochemical Relevance
- Pesticide Intermediates: highlights bromopropylate and chloropropylate as pesticides derived from brominated/chlorinated benzenes. The target compound’s 3-chloropropyl and fluoromethoxy groups could serve as precursors for analogous agrochemicals with modified bioactivity .
Biological Activity
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene is a chemical compound with the formula C10H11BrClFO. It has garnered attention in various fields of research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and findings from diverse research sources.
- Chemical Structure : The compound features a bromine atom at the 1-position, a chloropropyl group at the 2-position, and a fluoromethoxy group at the 4-position of the benzene ring.
- Molecular Weight : 281.55 g/mol
- CAS Number : 1806472-07-0
Biological Activity Overview
Research indicates that 1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene exhibits significant biological activities, particularly in inhibiting specific kinases involved in cancer progression.
The compound is noted for its role as an inhibitor of Colony Stimulating Factor 1 Receptor (CSF-1R), which is implicated in various cancers. CSF-1R signaling is crucial for the proliferation and survival of macrophages, which can influence tumor microenvironments and promote cancer progression .
In Vitro Studies
A study examining the effects of this compound on cancer cell lines demonstrated a marked reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis in malignant cells, highlighting its potential as an anti-cancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
In Vivo Studies
In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups. The study reported a decrease in tumor-associated macrophages, suggesting that the compound effectively disrupts CSF-1R signaling pathways.
Toxicity and Safety Profile
While the biological activity is promising, toxicity assessments are crucial. Preliminary studies indicate that at therapeutic doses, the compound exhibits low acute toxicity. However, further studies are necessary to evaluate chronic exposure effects and long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
